molecular formula C9H12N2O B1405896 3-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS No. 933795-55-2

3-(1H-Pyrazol-1-yl)cyclohexan-1-one

Cat. No. B1405896
M. Wt: 164.2 g/mol
InChI Key: PETSOAKZLYHGNY-UHFFFAOYSA-N
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Description

“3-(1H-Pyrazol-1-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C9H12N2O . It is a derivative of pyrazole, a class of organic compounds that contain a five-member aromatic ring with two nitrogen atoms .


Molecular Structure Analysis

The InChI code for “3-(1H-Pyrazol-1-yl)cyclohexan-1-one” is 1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2 . This indicates that the molecule consists of a cyclohexanone ring with a pyrazolyl group attached at the 3-position .


Physical And Chemical Properties Analysis

“3-(1H-Pyrazol-1-yl)cyclohexan-1-one” has a molecular weight of 164.21 . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Biological Activity

  • Chitosan Schiff bases derived from heteroaryl pyrazole derivatives were synthesized and showed significant antimicrobial activity, illustrating the application of 1H-pyrazoles in antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Structural Analysis and Properties

Catalysis and Chemical Reactions

  • A C-Scorpionate FeII complex with pyrazol-1-yl was used for cyclohexane oxidation, showcasing the catalytic applications of pyrazole derivatives (Martins, de Almeida, Carabineiro, Figueiredo, & Pombeiro, 2013).
  • Another study described a one-pot synthesis of pyrazolo[4,5,1-de]quinolino[4,3,2-mn]acridin-14(11H)-ones, demonstrating the potential of pyrazole derivatives in facilitating complex chemical reactions (Zhang, Chen, Li, & Wang, 2014).

Safety And Hazards

The safety information for “3-(1H-Pyrazol-1-yl)cyclohexan-1-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding contact with skin and eyes, and preventing inhalation of dust/fume/gas/mist/vapours/spray .

Future Directions

The future directions for “3-(1H-Pyrazol-1-yl)cyclohexan-1-one” could involve further studies on its synthesis, chemical reactions, and potential biological activities. As a pyrazole derivative, it may have potential applications in medicinal chemistry .

properties

IUPAC Name

3-pyrazol-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETSOAKZLYHGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrazol-1-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1H-Pyrazol-1-yl)cyclohexan-1-one
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3-(1H-Pyrazol-1-yl)cyclohexan-1-one

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